molecular formula C10H14ClNO2 B13658953 Methyl 2-(aminomethyl)-6-methylbenzoate hydrochloride

Methyl 2-(aminomethyl)-6-methylbenzoate hydrochloride

Cat. No.: B13658953
M. Wt: 215.67 g/mol
InChI Key: OLAZATBCDZARLS-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-6-methylbenzoate hydrochloride is an organic compound with a complex structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-6-methylbenzoate hydrochloride typically involves the esterification of 2-(aminomethyl)-6-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-6-methylbenzoate hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Methyl 2-(aminomethyl)-6-methylbenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(aminomethyl)-6-methylbenzoate hydrochloride exerts its effects depends on its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(aminomethyl)benzoate hydrochloride
  • Methyl 4-(aminomethyl)benzoate hydrochloride
  • Methyl 2-(aminomethyl)-4-methylbenzoate hydrochloride

Uniqueness

Methyl 2-(aminomethyl)-6-methylbenzoate hydrochloride is unique due to the specific positioning of the methyl and aminomethyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

methyl 2-(aminomethyl)-6-methylbenzoate;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-7-4-3-5-8(6-11)9(7)10(12)13-2;/h3-5H,6,11H2,1-2H3;1H

InChI Key

OLAZATBCDZARLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CN)C(=O)OC.Cl

Origin of Product

United States

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